Tris(2-butoxyethoxy)alumane

Description

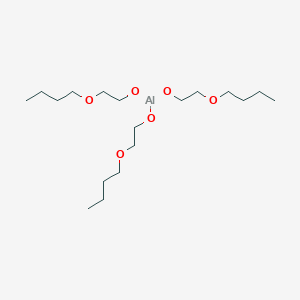

Tris(2-butoxyethoxy)alumane is an organoaluminum compound characterized by an aluminum center coordinated to three 2-butoxyethoxy ligands. Such compounds are often utilized in catalysis, polymer stabilization, or as precursors in materials synthesis.

Properties

IUPAC Name |

tris(2-butoxyethoxy)alumane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H13O2.Al/c3*1-2-3-5-8-6-4-7;/h3*2-6H2,1H3;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAFDZSJUWNMTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCO[Al](OCCOCCCC)OCCOCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39AlO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40642-97-5 | |

| Record name | Tris[2-(butoxy-κO)ethanolato-κO]aluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40642-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Tris(2-butoxyethoxy)alumane with three organoaluminum compounds from the evidence: Tri-n-decylaluminum, Aluminum-8-hydroxyquinoline (Alq3), and tris(oxo[(oxoalumanyl)oxy]alumane). Key differences in structure, applications, and properties are highlighted.

Table 1: Comparative Analysis of Organoaluminum Compounds

Key Findings:

Structural Differences: Tri-n-decylaluminum features long alkyl chains, rendering it highly hydrophobic and reactive in nonpolar environments . Aluminum-8-hydroxyquinoline adopts a planar tris-chelate structure, enabling π-conjugation for optoelectronic applications . this compound (inferred) likely exhibits intermediate polarity due to ether-containing ligands, balancing solubility and reactivity.

Applications: Tri-n-decylaluminum: Primarily used in Ziegler-Natta catalysis for olefin polymerization . Alq3: A cornerstone in organic light-emitting diodes (OLEDs) due to efficient electroluminescence .

Thermal and Chemical Stability :

- Alq3 demonstrates exceptional thermal stability (decomposition >300°C), critical for device longevity .

- Tri-n-decylaluminum is pyrophoric, requiring careful handling under inert conditions .

- The ether ligands in This compound may enhance stability compared to alkylaluminum compounds but reduce reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.